1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3OS. This compound is characterized by the presence of a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethylthio group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylthiolation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .
Scientific Research Applications
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with the trifluoromethylthio group at a different position.
1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with a chloromethyl group instead of a bromomethyl group.
Uniqueness
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and trifluoromethylthio groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10BrF3OS |
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Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-9(16)7-4-3-5-10(8(7)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
HCWUXVOSIYWOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)CBr |
Origin of Product |
United States |
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